![molecular formula C18H19N3O5S B4905433 4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4905433.png)
4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound is particularly interesting due to its unique structure, which combines a methoxyphenyl group, a dioxopyrrolidinyl group, and a benzene sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the condensation of 4-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide with 2-hydroxy-3-methoxybenzaldehyde . The reaction is carried out in ethanol under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-({[1-(3-HYDROXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE.
Reduction: Formation of 4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-AMINE.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication .
類似化合物との比較
Similar Compounds
- **4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (L1)
- **4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (L2)
Uniqueness
4-({[1-(3-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxyphenyl group, a dioxopyrrolidinyl group, and a benzene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-[[[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-14-4-2-3-13(9-14)21-17(22)10-16(18(21)23)20-11-12-5-7-15(8-6-12)27(19,24)25/h2-9,16,20H,10-11H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLLZRINHITLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
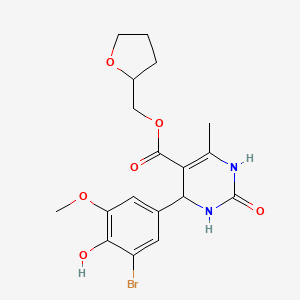
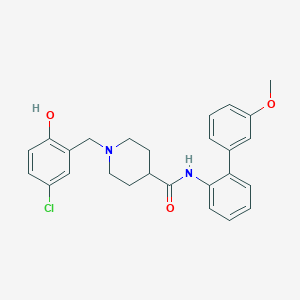
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4905354.png)
acetate](/img/structure/B4905361.png)
![6,7-dimethoxy-1-methyl-2-[(1-phenylcyclopentyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4905366.png)
![4-[(diethylamino)sulfonyl]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B4905375.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B4905381.png)
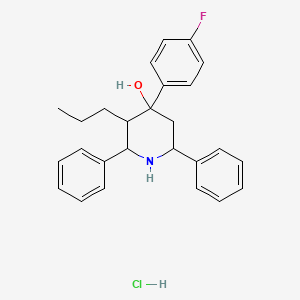
![Tert-butyl 4-hydroxy-2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4905399.png)
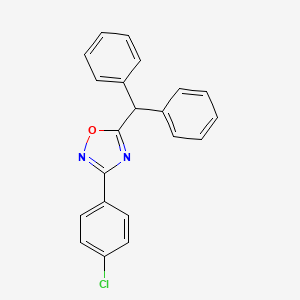
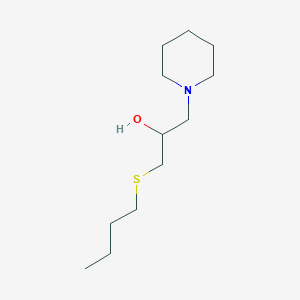
![methyl 5-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B4905425.png)
![2,7-diamino-4-[3-(4-chlorophenoxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4905444.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4905470.png)
